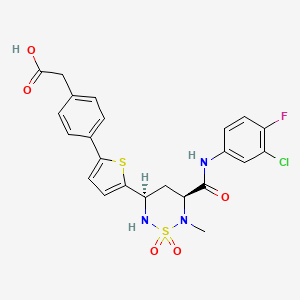

Hbv-IN-6

Description

Structure

3D Structure

Properties

Molecular Formula |

C23H21ClFN3O5S2 |

|---|---|

Molecular Weight |

538.0 g/mol |

IUPAC Name |

2-[4-[5-[(3R,5S)-5-[(3-chloro-4-fluorophenyl)carbamoyl]-6-methyl-1,1-dioxo-1,2,6-thiadiazinan-3-yl]thiophen-2-yl]phenyl]acetic acid |

InChI |

InChI=1S/C23H21ClFN3O5S2/c1-28-19(23(31)26-15-6-7-17(25)16(24)11-15)12-18(27-35(28,32)33)21-9-8-20(34-21)14-4-2-13(3-5-14)10-22(29)30/h2-9,11,18-19,27H,10,12H2,1H3,(H,26,31)(H,29,30)/t18-,19+/m1/s1 |

InChI Key |

MEHHLDWOSUGAEW-MOPGFXCFSA-N |

Isomeric SMILES |

CN1[C@@H](C[C@@H](NS1(=O)=O)C2=CC=C(S2)C3=CC=C(C=C3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |

Canonical SMILES |

CN1C(CC(NS1(=O)=O)C2=CC=C(S2)C3=CC=C(C=C3)CC(=O)O)C(=O)NC4=CC(=C(C=C4)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

The Dichotomous Role of Interleukin-6 in Hepatitis B Virus Infection: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This document addresses the role of Interleukin-6 (IL-6) in Hepatitis B Virus (HBV) infection. Initial searches for "Hbv-IN-6" did not yield a specific compound, suggesting a likely typographical error. The extensive body of research on IL-6 and HBV indicates this is the intended subject of inquiry.

Executive Summary

Interleukin-6 (IL-6), a pleiotropic cytokine, exhibits a complex and often contradictory role in the pathogenesis of Hepatitis B Virus (HBV) infection. While chronically elevated levels of IL-6 are associated with liver inflammation, cirrhosis, and hepatocellular carcinoma (HCC), it also demonstrates direct antiviral effects on HBV replication and entry. This technical guide synthesizes the current understanding of the molecular targets of IL-6 in the context of HBV, detailing the signaling pathways and experimental evidence that underpin its dual functionality.

The Dual Nature of IL-6 in HBV Infection

IL-6's impact on HBV is context-dependent, manifesting as both a promoter of liver disease and an inhibitor of viral replication.

-

Pro-inflammatory and Pathogenic Role: In chronic HBV infection, elevated serum IL-6 levels are a hallmark of disease progression, contributing to the inflammatory liver microenvironment that can lead to fibrosis and HCC.[1] The HBV X protein (HBx) can induce IL-6 production, creating a feedback loop that fuels chronic inflammation.

-

Antiviral Role: Conversely, a body of evidence demonstrates that IL-6 can directly suppress HBV replication through non-cytopathic mechanisms.[2][3] This antiviral activity is mediated by the targeting of both host and viral factors essential for the HBV life cycle.

Molecular Targets of IL-6 in the Hepatocyte

The antiviral effects of IL-6 are primarily achieved through the modulation of key host and viral components within infected hepatocytes.

Host Transcription Factors: HNF1α and HNF4α

IL-6 signaling leads to the downregulation of two critical hepatocyte nuclear factors (HNFs), HNF1α and HNF4α. These transcription factors are essential for the activity of HBV promoters and, consequently, for viral gene expression and replication.[4]

-

Mechanism: Upon binding to its receptor complex (IL-6R/gp130), IL-6 activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, specifically the ERK1/2 and JNK pathways. These kinases, in turn, suppress the expression of HNF1α and HNF4α, leading to a reduction in HBV transcription.

HBV Entry Receptor: Sodium Taurocholate Cotransporting Polypeptide (NTCP)

IL-6 has been shown to inhibit the entry of HBV into hepatocytes by downregulating the expression of the primary HBV receptor, NTCP. This action effectively reduces the susceptibility of uninfected hepatocytes to new rounds of infection.

Viral Minichromosome: Covalently Closed Circular DNA (cccDNA)

IL-6 signaling can epigenetically modify the HBV cccDNA, the stable transcriptional template for all viral RNAs. This leads to a reduction in cccDNA-bound histone acetylation, resulting in a more condensed chromatin state that is less accessible to the host transcriptional machinery.[5] This epigenetic silencing contributes to the suppression of HBV gene expression and replication. Furthermore, IL-6 has been shown to prevent the accumulation of cccDNA.[2][3]

Viral Nucleocapsid Formation

Studies have demonstrated that IL-6 treatment of HBV-producing cell lines results in a marked decrease in the formation of viral genome-containing nucleocapsids, a critical step in the viral replication cycle.[2][3] This effect is achieved without disrupting the integrity of existing capsids.

Quantitative Effects of IL-6 on HBV Replication

The inhibitory effects of IL-6 on HBV replication have been quantified in various in vitro studies. The following table summarizes key findings.

| Parameter Measured | Cell Line | IL-6 Concentration | Observed Effect | Reference |

| HBV pgRNA | HBV-infected Primary Human Hepatocytes | 10 ng/mL | ~50% reduction | [4] |

| HBeAg | HBV-infected Primary Human Hepatocytes | 10 ng/mL | ~40% reduction | [4] |

| Extracellular HBV DNA | HBV-infected Primary Human Hepatocytes | 10 ng/mL | ~75% reduction | [4] |

| HNF1α protein | HBV-infected Primary Human Hepatocytes | 10 ng/mL | Significant reduction | [4] |

| HNF4α protein | HBV-infected Primary Human Hepatocytes | 10 ng/mL | Significant reduction | [4] |

| HBV Transcripts & Core Protein | 1.3ES2 (HepG2-HBV) | Not specified | Moderate reduction | [2][3] |

| Genome-containing Nucleocapsids | 1.3ES2 (HepG2-HBV) | Not specified | Marked decrease | [2][3] |

| cccDNA-bound Histone Acetylation | HBV-infected NTCP-HepG2 | 10-50 ng/mL | Significant reduction | [5] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and a general experimental workflow for investigating the effects of IL-6 on HBV.

Caption: IL-6 signaling pathway and its antiviral targets in an HBV-infected hepatocyte.

Caption: A generalized experimental workflow to study the effects of IL-6 on HBV.

Experimental Protocols

The following methodologies are representative of the experimental approaches used to elucidate the role of IL-6 in HBV infection.

Cell Culture and HBV Infection Models

-

Cell Lines:

-

HepG2 and Huh7: Human hepatoma cell lines that are competent for HBV replication following transfection with HBV DNA.

-

HepG2-NTCP: HepG2 cells engineered to stably express the human NTCP receptor, rendering them susceptible to HBV infection.

-

1.3ES2: A HepG2-derived cell line that is stably transfected with a 1.3-fold overlength HBV genome, leading to the constitutive production of HBV virions.[2]

-

-

HBV Inoculum: For infection studies, cell culture-derived or patient serum-derived HBV is used to infect susceptible cell lines like HepG2-NTCP.

Recombinant IL-6 Treatment

-

Cultured cells are treated with varying concentrations of recombinant human IL-6 (typically in the range of 5-50 ng/mL) for specified durations (e.g., 24-72 hours) to assess its dose- and time-dependent effects.

Quantification of HBV Replication Markers

-

HBV DNA:

-

Extracellular HBV DNA: Viral DNA is extracted from the cell culture supernatant and quantified by real-time quantitative PCR (qPCR) to measure the production of progeny virions.

-

Intracellular HBV DNA Intermediates: Southern blotting is used to analyze intracellular core particle-associated HBV DNA.

-

cccDNA: Specific qPCR assays, often preceded by enzymatic digestion to remove other viral DNA forms (e.g., with T5 exonuclease), are used to quantify nuclear cccDNA.[6][7][8][9]

-

-

HBV RNA: Total cellular RNA is extracted, and reverse transcription-qPCR (RT-qPCR) is performed using specific primers to quantify different HBV transcripts, such as the pregenomic RNA (pgRNA).

-

Viral Proteins:

-

Secreted Antigens (HBeAg, HBsAg): Enzyme-linked immunosorbent assays (ELISAs) are used to quantify the levels of HBeAg and HBsAg in the cell culture supernatant.

-

Intracellular Proteins (e.g., HBcAg): Western blotting is employed to detect and quantify intracellular levels of viral proteins like the core antigen.

-

Analysis of Host Cell Targets

-

Gene Expression: RT-qPCR is used to measure the mRNA levels of host genes of interest, such as HNF1A, HNF4A, and NTCP, following IL-6 treatment.

-

Protein Levels: Western blotting is used to determine the protein levels of host factors like HNF1α and HNF4α.

-

Chromatin Immunoprecipitation (ChIP): ChIP assays are performed to analyze the epigenetic modifications of the cccDNA minichromosome. This involves immunoprecipitating cccDNA-associated chromatin with antibodies against specific histone modifications (e.g., acetylated histones) or histone-modifying enzymes, followed by qPCR to quantify the enrichment of these marks on the cccDNA.[5]

Conclusion and Future Directions

The interaction between IL-6 and HBV is a complex interplay of pro-inflammatory and antiviral signals. While its role in driving chronic liver inflammation is well-established, its ability to directly suppress HBV replication by targeting key host and viral factors presents a therapeutic paradox. Understanding the precise molecular switches that determine the dominant effect of IL-6 in different stages of HBV infection is crucial. Future research should focus on dissecting the downstream effectors of the IL-6 signaling pathways that mediate its antiviral activities. This could potentially lead to the development of novel therapeutic strategies that selectively harness the beneficial antiviral effects of IL-6 signaling while mitigating its pro-inflammatory and pro-oncogenic consequences. For drug development professionals, targeting the downstream nodes of the IL-6 pathway that are specifically involved in the suppression of HNF1α/4α or the epigenetic silencing of cccDNA could represent a promising avenue for novel anti-HBV therapies.

References

- 1. IL-6 Plays a Crucial Role in HBV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HBV replication is significantly reduced by IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HBV replication is significantly reduced by IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Simple and Reliable Method to Quantify the Hepatitis B Viral Load and Replicative Capacity in Liver Tissue and Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Approaches to quantifying hepatitis B virus covalently closed circular DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel method to precisely quantify hepatitis B virus covalently closed circular (ccc)DNA formation and maintenance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery and Synthesis of Pyrazole-Based Hepatitis B Virus Inhibitors

Disclaimer: The specific molecule "Hbv-IN-6" was not explicitly identified in the available literature. This guide therefore focuses on a representative and potent pyrazole-based Hepatitis B Virus (HBV) inhibitor, compound 6a3 , identified in a key study on the discovery of novel non-nucleoside HBV inhibitors. The principles and methodologies described are broadly applicable to this class of compounds.

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver complications, including cirrhosis and hepatocellular carcinoma. While current therapies involving nucleos(t)ide analogues can suppress viral replication, they are not curative. This has spurred the search for novel antiviral agents with different mechanisms of action. One promising class of compounds is the pyrazole derivatives, which have emerged as potent non-nucleoside inhibitors of HBV. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of these inhibitors, with a specific focus on the exemplary compound 6a3.

Discovery and Rationale

The development of pyrazole-based HBV inhibitors stemmed from a strategy of bioisosteric replacement and hybrid pharmacophore-based design.[1] Researchers aimed to replace a previously identified thiazole scaffold with a pyrazole ring to explore new chemical space and improve potency against HBV.[1] This approach led to the synthesis of a series of novel pyrazole derivatives with significant anti-HBV activity.

Quantitative Data Summary

The in vitro anti-HBV activity of the synthesized pyrazole derivatives was evaluated by measuring the inhibition of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) secretion in HepG2.2.15 cells. The cytotoxicity of the compounds was also assessed. The data for the most potent compound, 6a3, and a selection of other derivatives are summarized below.

| Compound | HBsAg Inhibition IC50 (μM) | HBeAg Inhibition IC50 (μM) | Cytotoxicity CC50 (μM) | Selectivity Index (SI) (HBeAg) |

| 6a3 | 24.33 | 2.22 | >100 | >45.0 |

| 6a1 | 35.18 | 4.15 | >100 | >24.1 |

| 6a2 | 28.96 | 3.57 | >100 | >28.0 |

| 6b1 | >50 | 15.82 | >100 | >6.3 |

| Lamivudine (Control) | 0.85 | 0.52 | >100 | >192.3 |

Data extracted from "Design, synthesis and evaluation of pyrazole derivatives as non-nucleoside hepatitis B virus inhibitors"[1]

Experimental Protocols

The synthesis of the pyrazole derivatives generally involves a multi-step process. A representative synthetic scheme is outlined below.

DOT Script for Synthesis Workflow

Caption: General synthetic workflow for pyrazole-based HBV inhibitors.

Step 1: Synthesis of the Pyrazole Intermediate A mixture of ethyl acetoacetate and a substituted phenylhydrazine is refluxed in ethanol with a catalytic amount of acetic acid. The reaction mixture is then cooled, and the resulting solid is filtered and recrystallized to yield the pyrazole intermediate.

Step 2: Hydrolysis of the Ester The pyrazole intermediate is dissolved in a mixture of ethanol and aqueous sodium hydroxide solution and heated under reflux. After completion of the reaction, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate the pyrazole carboxylic acid.

Step 3: Amide Coupling to Yield Final Compound (e.g., 6a3) To a solution of the pyrazole carboxylic acid in dichloromethane, a coupling agent (such as HATU) and a base (such as DIPEA) are added. The mixture is stirred at room temperature, followed by the addition of the appropriate substituted aniline. The reaction is stirred until completion. The crude product is then purified by column chromatography to afford the final compound.

Cell Culture: HepG2.2.15 cells, which are human hepatoblastoma cells stably transfected with the HBV genome, are maintained in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, 100 μg/mL streptomycin, and 380 μg/mL G418.

Cytotoxicity Assay (MTT Assay):

-

HepG2.2.15 cells are seeded in 96-well plates.

-

After 24 hours, the cells are treated with various concentrations of the test compounds for 72 hours.

-

MTT solution is added to each well, and the plates are incubated for 4 hours.

-

The supernatant is removed, and DMSO is added to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

-

The 50% cytotoxic concentration (CC50) is calculated.

HBsAg and HBeAg Inhibition Assays (ELISA):

-

HepG2.2.15 cells are seeded in 96-well plates.

-

The cells are treated with non-toxic concentrations of the test compounds for 72 hours.

-

The cell culture supernatants are collected.

-

The levels of HBsAg and HBeAg in the supernatants are quantified using commercially available ELISA kits according to the manufacturer's instructions.

-

The 50% inhibitory concentration (IC50) is calculated.

Signaling Pathways and Mechanism of Action

The precise mechanism of action for this class of pyrazole derivatives as non-nucleoside HBV inhibitors is still under investigation. However, it is hypothesized that they may interfere with viral replication at a stage other than the reverse transcriptase step targeted by nucleos(t)ide analogues. Potential targets could include viral capsid assembly, pgRNA encapsidation, or other viral or host factors essential for the HBV life cycle.

DOT Script for HBV Life Cycle and Potential Inhibition Points

References

In-depth Technical Guide to Hbv-IN-6: An Early Stage Hepatitis B Virus Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection and at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. The development of novel antiviral agents with different mechanisms of action is crucial to achieving a functional cure for chronic hepatitis B. This technical guide provides a comprehensive overview of the early research and available data on Hbv-IN-6 , a potent, early-stage inhibitor of HBV.

Core Compound Data: this compound

This compound has been identified as a potent inhibitor of the Hepatitis B virus. The publicly available information originates from patent literature, specifically from the international patent application WO2021213445A1, where it is referred to as compound 3.

Quantitative Data Summary

The primary efficacy data point available for this compound is its half-maximal effective concentration (EC50), which is a measure of its potency in inhibiting HBV replication in in vitro assays.

| Compound | Chemical Formula | Molecular Weight ( g/mol ) | EC50 (nM) | Patent Reference |

| This compound | C23H21ClFN5O4S | 538.01 | 44 | WO2021213445A1 (Compound 3) |

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are outlined in the patent documentation. The following are generalized methodologies typical for the in vitro evaluation of anti-HBV compounds, which are consistent with the data reported for this compound.

In Vitro HBV Replication Inhibition Assay (EC50 Determination)

This assay is designed to measure the ability of a compound to inhibit the replication of the Hepatitis B virus in a cell-based system.

Objective: To determine the concentration of this compound that inhibits 50% of HBV replication (EC50).

General Procedure:

-

Cell Culture: Human hepatoma cell lines that support HBV replication, such as HepG2.2.15 or Huh-7 cells transfected with an HBV-expressing plasmid, are cultured under standard conditions (e.g., 37°C, 5% CO2).

-

Compound Preparation: this compound is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. A dilution series is then prepared in cell culture medium to achieve the desired final concentrations for testing.

-

Treatment: The cultured cells are treated with the various concentrations of this compound. Control groups include cells treated with vehicle (DMSO) only and cells treated with a known HBV inhibitor as a positive control.

-

Incubation: The treated cells are incubated for a period that allows for multiple rounds of viral replication, typically 3 to 6 days.

-

Quantification of HBV DNA: After the incubation period, the amount of extracellular or intracellular HBV DNA is quantified. This is commonly done by extracting the viral DNA and using a quantitative polymerase chain reaction (qPCR) to measure the number of viral genomes.

-

Data Analysis: The percentage of HBV replication inhibition at each concentration of this compound is calculated relative to the vehicle-treated control. The EC50 value is then determined by fitting the dose-response data to a sigmoidal curve using statistical software.

Cytotoxicity Assay (CC50 Determination)

This assay is performed to assess the toxicity of the compound to the host cells used in the antiviral assay.

Objective: To determine the concentration of this compound that causes a 50% reduction in cell viability (CC50).

General Procedure:

-

Cell Plating: The same human hepatoma cell line used in the antiviral assay is seeded in 96-well plates.

-

Compound Treatment: The cells are treated with the same dilution series of this compound as used in the EC50 assay.

-

Incubation: The cells are incubated for the same duration as the antiviral assay.

-

Cell Viability Measurement: Cell viability is assessed using a colorimetric or fluorometric assay. Common methods include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® Luminescent Cell Viability Assay. These assays measure metabolic activity, which is proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability at each concentration of this compound is calculated relative to the vehicle-treated control. The CC50 value is determined from the dose-response curve.

Mechanism of Action and Signaling Pathways

The specific molecular target and the precise mechanism of action for this compound are not explicitly detailed in the currently available public information. However, based on the stage of research, it is likely an inhibitor of a key viral or host factor essential for HBV replication. The diagram below illustrates a generalized workflow for the initial screening and characterization of a novel anti-HBV compound like this compound.

Caption: A generalized workflow for the discovery and initial characterization of novel HBV inhibitors.

Conclusion

This compound represents a promising early-stage inhibitor of Hepatitis B virus, demonstrating potent activity in in vitro models. The information available from patent literature provides a foundational understanding of its potential as an antiviral agent. Further research, including detailed mechanism of action studies, in vivo efficacy, and safety profiling, will be necessary to fully elucidate its therapeutic potential. This guide provides the core publicly available technical information to aid researchers and drug development professionals in the ongoing effort to combat chronic HBV infection.

Unraveling the Antiviral Profile of Hbv-IN-6: A Technical Overview

For Immediate Release

[City, State] – [Date] – Researchers and drug development professionals in the field of virology have been closely following the emergence of novel antiviral agents. This technical guide provides a comprehensive overview of the current understanding of Hbv-IN-6, a compound that has generated interest for its potential anti-hepatitis B virus (HBV) activity. Due to the early stage of research, publicly available data on this compound is limited. This document serves to consolidate the known information and provide a framework for its ongoing investigation.

Introduction to Hepatitis B Virus and Current Therapeutic Landscape

Hepatitis B virus (HBV) infection remains a significant global health challenge, with millions of individuals living with chronic infection, which can lead to severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2] The virus establishes a persistent infection in hepatocytes primarily through the formation of a stable minichromosome, the covalently closed circular DNA (cccDNA).[3] Current antiviral therapies for chronic hepatitis B, predominantly nucleos(t)ide analogues (NAs), can effectively suppress viral replication but rarely lead to a functional cure, necessitating long-term treatment.[4][5] The development of drug resistance to existing NAs, such as lamivudine, adefovir, and entecavir, further underscores the urgent need for novel antiviral agents with different mechanisms of action.[6][7][8]

This compound: Unverified Reports and Postulated Mechanism of Action

At present, there is no publicly available, peer-reviewed scientific literature detailing the discovery, chemical structure, or specific antiviral activity of a compound designated "this compound." The information presented herein is based on a thorough search of existing scientific databases and public records. The absence of data suggests that this compound may be a compound in the very early stages of preclinical development, an internal designation within a pharmaceutical company or research institution that has not yet been publicly disclosed, or potentially a misnomer.

Based on the "IN" in its designation, it is plausible to speculate that this compound may function as an integrase inhibitor. In the context of HBV, while integration of the viral genome into the host chromosome is not essential for replication, it is a known event that can contribute to hepatocarcinogenesis.[9] A hypothetical mechanism of action for an HBV integrase inhibitor is depicted below.

Methodologies for Evaluating Novel Anti-HBV Compounds

The evaluation of a novel anti-HBV compound like this compound would involve a series of standardized in vitro and in vivo experiments to determine its antiviral activity, mechanism of action, and resistance profile.

In Vitro Antiviral Activity Assays

The initial assessment of an anti-HBV agent involves determining its efficacy and cytotoxicity in cell culture models.

Table 1: Key In Vitro Assays for Anti-HBV Drug Discovery

| Assay Type | Purpose | Key Parameters Measured | Cell Lines |

| Antiviral Potency | To determine the concentration of the compound that inhibits HBV replication by 50% (EC50). | Extracellular HBV DNA, intracellular HBV DNA, HBsAg, HBeAg levels. | HepG2.2.15, Huh7 |

| Cytotoxicity | To assess the toxic effects of the compound on host cells and determine the 50% cytotoxic concentration (CC50). | Cell viability (e.g., using MTT or CellTiter-Glo assays). | HepG2, Huh7, primary human hepatocytes |

| Selectivity Index (SI) | To evaluate the therapeutic window of the compound. | Calculated as CC50 / EC50. | N/A |

The workflow for a typical in vitro antiviral screening is illustrated below.

Mechanism of Action Studies

To elucidate how a compound inhibits HBV replication, a variety of specialized assays are employed.

Table 2: Assays for Elucidating the Mechanism of Action

| Assay | Purpose |

| Southern Blot | To analyze the effect on HBV DNA replicative intermediates. |

| Northern Blot | To assess the impact on viral RNA transcription. |

| Western Blot | To determine the effect on viral protein expression. |

| cccDNA-specific qPCR | To quantify the effect on the cccDNA pool. |

| Enzyme Inhibition Assays | To directly measure the inhibition of viral enzymes (e.g., polymerase, integrase). |

Resistance Profiling

A critical step in drug development is to determine the potential for the virus to develop resistance to the new compound. This is typically done by long-term culture of HBV-replicating cells in the presence of increasing concentrations of the drug to select for resistant mutants. The reverse transcriptase (RT) region of the HBV polymerase gene is a common site for resistance mutations to NAs.[6]

Future Directions and Conclusion

While there is currently no specific information available for this compound, the established methodologies for anti-HBV drug discovery provide a clear path forward for its characterization. Should data on this compound become public, a thorough evaluation of its antiviral activity spectrum against different HBV genotypes, its resistance profile, and its in vivo efficacy in animal models will be crucial. The development of novel anti-HBV agents with mechanisms of action distinct from current therapies remains a high priority for the field.

Disclaimer: This document is intended for informational purposes for a scientific audience. The information regarding this compound is speculative due to the absence of published data.

References

- 1. mdpi.com [mdpi.com]

- 2. Navigating the Latest Hepatitis B Virus Reactivation Guidelines [mdpi.com]

- 3. Fighting hepatitis B virus [asbmb.org]

- 4. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The current status and future directions of hepatitis B antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Genotypic resistance profile of hepatitis B virus (HBV) in a large cohort of nucleos(t)ide analogue‐experienced Chinese patients with chronic HBV infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Snapshot on drug-resistance rate and profiles in patients with chronic hepatitis B receiving nucleos(t)ide analogues in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hepatitis B Treatment & Management: Approach Considerations, Pharmacologic Management, Surgical Intervention [emedicine.medscape.com]

- 9. Hepatitis B Virus DNA Integration: In Vitro Models for Investigating Viral Pathogenesis and Persistence - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Utilizing Interleukin-6 in HBV-Infected Hepatocytes

Topic: Application of Interleukin-6 (IL-6) in Hepatitis B Virus (HBV) Infected Hepatocytes

Audience: Researchers, scientists, and drug development professionals.

Note on Nomenclature: The term "Hbv-IN-6" as specified in the query does not correspond to a recognized scientific designation for a specific compound in publicly available literature. The comprehensive body of research on the inhibition of Hepatitis B Virus (HBV) by host factors points significantly to the role of Interleukin-6 (IL-6) , a pleiotropic cytokine. Therefore, these application notes and protocols are based on the established scientific evidence for the use of recombinant human Interleukin-6 (rhIL-6) in experimental systems with HBV-infected hepatocytes.

Introduction

Interleukin-6 (IL-6) is a multifunctional cytokine that plays a crucial role in the host immune response to viral infections, including Hepatitis B Virus (HBV). In the context of HBV-infected hepatocytes, IL-6 has been demonstrated to exert a non-cytopathic inhibitory effect on viral replication.[1][2][3] It achieves this through a multi-pronged mechanism that includes the suppression of viral entry, transcription, and the formation of new viral particles.[4][5][6] Understanding the application of IL-6 in in vitro models of HBV infection is vital for elucidating host-virus interactions and exploring potential therapeutic strategies.

These notes provide a comprehensive guide for researchers on the use of recombinant human IL-6 (rhIL-6) to study its effects on HBV-infected hepatocytes. Detailed protocols for cell culture, IL-6 treatment, and subsequent analysis of various HBV replication markers are provided.

Mechanism of Action of IL-6 in HBV Inhibition

IL-6 exerts its anti-HBV effects primarily through the activation of downstream signaling pathways upon binding to its receptor complex (IL-6R/gp130) on the surface of hepatocytes. The key signaling cascades involved are the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway and the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) and c-Jun N-terminal kinase (JNK) branches.[4][6]

The activation of these pathways leads to several downstream events that collectively inhibit HBV replication:

-

Downregulation of Hepatocyte Nuclear Factors (HNFs): IL-6 signaling leads to the downregulation of HNF1α and HNF4α, which are essential host transcription factors required for the activity of HBV promoters and enhancers.[4][5][6] This results in a moderate reduction of viral transcripts.[1][2]

-

Inhibition of Viral Entry: IL-6 has been shown to downregulate the expression of the sodium taurocholate cotransporting polypeptide (NTCP), the primary receptor for HBV entry into hepatocytes, thereby inhibiting de novo infection.[5]

-

Suppression of cccDNA Transcription: IL-6 can epigenetically modify the HBV covalently closed circular DNA (cccDNA) minichromosome, leading to reduced histone acetylation and a subsequent decrease in the transcription of pregenomic RNA (pgRNA) and other viral RNAs.[5][6]

-

Impaired Nucleocapsid Formation: A significant effect of IL-6 is the marked decrease in the formation of HBV genome-containing nucleocapsids, a mechanism similar to that of interferons.[1][2][3]

The following diagram illustrates the signaling pathway of IL-6 leading to the inhibition of HBV replication in hepatocytes.

Quantitative Data Summary

The following tables summarize the quantitative effects of IL-6 on various HBV markers as reported in the literature.

Table 1: Dose-Dependent Inhibition of HBV Replication by IL-6

| IL-6 Concentration (ng/mL) | Reduction in Genome-Containing Nucleocapsids (%) | Reference |

|---|---|---|

| 5 | Significant Reduction | [1] |

| 10 | Dose-dependent decrease | [1] |

| 20 | 39.8 | [1] |

| 40 | Further decrease | [1] |

| 50 | Dose-dependent decrease in pgRNA |[2] |

Table 2: Effect of IL-6 on HBV Entry and cccDNA

| Parameter | IL-6 Treatment | Effect | Reference |

|---|---|---|---|

| HBV Entry | Pre-treatment of cells | Up to 90% inhibition | [5] |

| cccDNA | Treatment of infected cells | Prevents accumulation | [1][2][3] |

| cccDNA Transcription | 20 ng/mL for 48 hours | Significant reduction in pgRNA and total HBV RNA |[2] |

Experimental Protocols

The following protocols provide a framework for studying the effects of IL-6 on HBV-infected hepatocytes.

Experimental Workflow Overview

The general workflow for these experiments is as follows:

Protocol 1: Cell Culture and IL-6 Treatment

1.1. Cell Line Maintenance:

-

Cell Line: HepG2.2.15 cells, which are HepG2 cells stably transfected with a plasmid containing the HBV genome, are a commonly used model.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418 for selective pressure.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Subculturing: Passage cells every 3-4 days or when they reach 80-90% confluency.

1.2. Preparation of Recombinant Human IL-6 (rhIL-6):

-

Reconstitution: Reconstitute lyophilized rhIL-6 in sterile 100 mM acetic acid to a stock concentration of 0.1-1.0 mg/mL.

-

Aliquoting and Storage: Aliquot the reconstituted stock solution into working volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solution: On the day of the experiment, dilute the stock solution to the desired final concentrations in the cell culture medium.

1.3. IL-6 Treatment:

-

Seed HepG2.2.15 cells in 6-well or 12-well plates at a density that allows them to reach approximately 70-80% confluency on the day of treatment.

-

Remove the existing culture medium and replace it with fresh medium containing the desired concentrations of rhIL-6 (e.g., 0, 5, 10, 20, 50 ng/mL for a dose-response experiment).

-

Incubate the cells for the desired duration (e.g., 24, 48, 72 hours for a time-course experiment).

-

At the end of the incubation period, collect the cell culture supernatant and the cell lysates for downstream analysis.

Protocol 2: Analysis of Secreted HBV Antigens (HBsAg and HBeAg) by ELISA

2.1. Sample Collection:

-

Collect the cell culture supernatant from IL-6 treated and control wells.

-

Centrifuge at 1,000 x g for 20 minutes to remove cell debris.

-

The clarified supernatant can be used immediately or stored at -80°C.

2.2. ELISA Procedure:

-

Use commercially available HBsAg and HBeAg ELISA kits.

-

Follow the manufacturer's instructions for the assay procedure, which typically involves:

-

Adding standards and samples to antibody-coated microplate wells.

-

Incubating to allow antigen binding.

-

Washing the wells to remove unbound material.

-

Adding a detection antibody (e.g., HRP-conjugated).

-

Incubating and washing.

-

Adding a substrate solution to develop a colorimetric signal.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength (e.g., 450 nm).

-

-

Calculate the concentration of HBsAg and HBeAg in the samples based on the standard curve.

Protocol 3: Analysis of Intracellular HBV DNA (cccDNA) by Southern Blot

3.1. Hirt DNA Extraction for cccDNA Enrichment:

-

Wash the cell monolayer in a 6-well plate with PBS.

-

Lyse the cells by adding 1.5 mL of TE buffer (10 mM Tris-HCl pH 7.5, 10 mM EDTA) and 0.1 mL of 10% SDS to each well. Incubate for 30 minutes at room temperature.

-

Transfer the viscous lysate to a centrifuge tube and add 0.4 mL of 5 M NaCl. Invert gently and incubate at 4°C overnight to precipitate high molecular weight DNA and proteins.

-

Centrifuge at 12,000 x g for 30 minutes at 4°C.

-

Carefully transfer the supernatant containing the low molecular weight DNA (including cccDNA) to a new tube.

-

Perform phenol-chloroform extraction to remove proteins, followed by ethanol precipitation to concentrate the DNA.

-

Resuspend the DNA pellet in TE buffer.

3.2. Southern Blot Analysis:

-

Digest a portion of the Hirt-extracted DNA with a restriction enzyme that does not cut within the HBV genome to linearize any contaminating plasmid DNA.

-

Separate the DNA fragments on a 1.2% agarose gel.

-

Depurinate, denature, and neutralize the gel.

-

Transfer the DNA to a nylon membrane.

-

UV crosslink the DNA to the membrane.

-

Prehybridize the membrane in a suitable hybridization buffer.

-

Hybridize the membrane overnight with a 32P-labeled or DIG-labeled HBV-specific probe.

-

Wash the membrane to remove the unbound probe.

-

Expose the membrane to X-ray film or a phosphorimager to visualize the HBV DNA bands (cccDNA, relaxed circular DNA, and single-stranded DNA).

Protocol 4: Analysis of HBV RNA by Northern Blot

4.1. RNA Extraction:

-

Lyse the cells directly in the culture dish using a TRIzol-based reagent.

-

Extract total RNA following the manufacturer's protocol, which involves phase separation with chloroform and precipitation with isopropanol.

-

Resuspend the RNA pellet in nuclease-free water.

4.2. Northern Blot Analysis:

-

Separate 10-20 µg of total RNA on a 1% formaldehyde-agarose gel.

-

Transfer the RNA to a nylon membrane.

-

UV crosslink the RNA to the membrane.

-

Prehybridize and hybridize the membrane with a labeled HBV-specific probe that can detect the 3.5 kb (pregenomic) and 2.4/2.1 kb (subgenomic) viral transcripts.

-

Wash the membrane and visualize the RNA bands as described for Southern blotting.

Protocol 5: Analysis of HBV Core Protein by Western Blot

5.1. Protein Extraction:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer supplemented with protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

5.2. Western Blot Analysis:

-

Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for HBV core protein (HBcAg) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Normalize the HBcAg signal to a loading control like β-actin or GAPDH.

Conclusion

The protocols and data presented here provide a robust framework for investigating the inhibitory effects of Interleukin-6 on HBV replication in hepatocytes. By employing these methods, researchers can further dissect the molecular mechanisms underlying IL-6-mediated HBV suppression and evaluate its potential as a host-directed therapeutic strategy. Careful execution of these experiments, with appropriate controls, will yield valuable insights into the complex interplay between the host immune system and HBV.

References

- 1. HBV replication is significantly reduced by IL-6 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. HBV replication is significantly reduced by IL-6 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Control of Hepatitis B Virus by Cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Role of Interleukins in HBV Infection: A Narrative Review [mdpi.com]

Application Notes and Protocols for Hbv-IN-6 in In Vivo Animal Models

Introduction

Hepatitis B virus (HBV) infection remains a significant global health challenge, with chronic infection increasing the risk of developing severe liver diseases such as cirrhosis and hepatocellular carcinoma.[1][2] The development of effective antiviral therapies is crucial for managing and potentially curing chronic hepatitis B. This document provides detailed application notes and protocols for the in vivo use of Hbv-IN-6, a novel inhibitor targeting a key aspect of the HBV life cycle, in various animal models of HBV infection. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

While the precise binding site and complete downstream effects of this compound are still under investigation, preliminary studies suggest it functions as a modulator of the host immune response, leading to the suppression of HBV replication. The HBV lifecycle is complex, involving the conversion of the viral genome into covalently closed circular DNA (cccDNA) within the nucleus of infected hepatocytes, which serves as a template for viral RNA transcription.[3][4] HBV is known to suppress the host's innate immune response to establish persistent infection.[4] It is hypothesized that this compound may counteract these immunosuppressive mechanisms, thereby enabling the host immune system to control the virus.

Signaling Pathway

The proposed signaling pathway influenced by this compound involves the activation of innate immune responses within hepatocytes. By interfering with viral strategies to evade immune detection, this compound may lead to the production of antiviral cytokines and the activation of immune cells, such as T-cells, which are crucial for clearing HBV-infected cells.[3][5]

Caption: Proposed mechanism of this compound action.

In Vivo Animal Models for HBV Research

The selection of an appropriate animal model is critical for evaluating the efficacy and safety of novel anti-HBV compounds. Due to the narrow host range of HBV, several surrogate and humanized models have been developed.[1][6]

Commonly Used Animal Models:

| Animal Model | Key Characteristics | Advantages | Disadvantages |

| HBV Transgenic Mice | Express the entire HBV genome or specific viral proteins.[7][8] | Immunocompetent (though tolerant to HBV), useful for studying HBV replication and pathogenesis.[7][8] | Lack of viral entry and cccDNA formation from natural infection.[7][8] |

| Hydrodynamic Injection Model | Delivery of HBV DNA into mouse hepatocytes.[9][10] | Allows for transient or persistent HBV replication.[10] | Not a natural infection model; immune response can vary.[9] |

| AAV-HBV Model | Adeno-associated virus-mediated delivery of the HBV genome.[9] | More efficient and homogenous transduction of the liver compared to hydrodynamic injection.[9] | May induce immune tolerance to HBV antigens.[9] |

| Human Liver Chimeric Mice | Immunodeficient mice with engrafted human hepatocytes.[9][11] | Susceptible to HBV infection, support the complete viral life cycle including cccDNA formation.[9][11] | Immunodeficient, limiting studies on immune-mediated clearance.[9] |

| Tupaia (Tree Shrew) | Small primate susceptible to HBV infection.[12] | Can model acute and chronic infection with similar liver pathology to humans.[12] | Genetic heterogeneity, low viral titers, and limited research tools.[12] |

| Chimpanzee | Only fully susceptible immunocompetent non-human primate.[7][12] | Closely mimics human pathogenesis and immune response.[7][12] | Ethical concerns and restricted use.[13] |

Experimental Protocols

The following are generalized protocols that should be adapted based on the specific animal model and experimental goals.

Dosing and Administration of this compound

This protocol outlines the preparation and administration of this compound to mice.

Materials:

-

This compound compound

-

Vehicle (e.g., 0.5% methylcellulose in sterile water, or as determined by solubility studies)

-

Sterile syringes and needles (appropriate gauge for the route of administration)

-

Animal balance

-

Appropriate animal handling and restraint devices

Procedure:

-

Dose Calculation: Calculate the required dose of this compound based on the animal's body weight and the desired dosage (e.g., mg/kg).

-

Formulation Preparation: Prepare the dosing formulation by suspending or dissolving the calculated amount of this compound in the appropriate vehicle. Ensure the formulation is homogenous.

-

Administration:

-

Oral Gavage: Administer the formulation directly into the stomach using a gavage needle.

-

Intraperitoneal (IP) Injection: Inject the formulation into the peritoneal cavity.

-

Intravenous (IV) Injection: Inject the formulation into a tail vein.

-

-

Monitoring: Observe the animals for any adverse reactions immediately after dosing and at regular intervals.

Dosage Information (Hypothetical Data for Illustration):

| Parameter | Value |

| Route of Administration | Oral gavage, IP, IV |

| Dosage Range | 10 - 100 mg/kg |

| Dosing Frequency | Once or twice daily |

| Vehicle | 0.5% Methylcellulose |

Evaluation of Antiviral Efficacy

This protocol describes the assessment of this compound's ability to reduce viral load in an HBV animal model.

Experimental Workflow:

Caption: Workflow for evaluating antiviral efficacy.

Procedure:

-

Establish Animal Model: Establish the chosen HBV animal model (e.g., hydrodynamic injection or AAV-HBV transduction).

-

Baseline Sampling: Collect baseline blood samples to determine the initial viral load (HBV DNA, HBsAg).

-

Treatment: Administer this compound or vehicle control to the animals according to the predetermined dosing regimen.

-

Post-Treatment Sampling: Collect blood samples at various time points during and after the treatment period.

-

Quantification of Viral Markers:

-

HBV DNA: Extract DNA from serum or plasma and quantify HBV DNA levels using real-time PCR.

-

HBsAg and HBeAg: Measure the levels of hepatitis B surface antigen (HBsAg) and e-antigen (HBeAg) in serum or plasma using ELISA.

-

-

Liver Analysis: At the end of the study, collect liver tissue to measure intrahepatic HBV DNA, cccDNA (in relevant models), and viral antigens (e.g., by immunohistochemistry for HBcAg).

-

Data Analysis: Compare the changes in viral markers between the this compound treated groups and the vehicle control group.

Quantitative Data Summary (Hypothetical Data):

| Treatment Group | Dosage | Mean Log Reduction in Serum HBV DNA | Mean Log Reduction in HBsAg |

| Vehicle Control | - | 0.2 | 0.1 |

| This compound | 10 mg/kg | 1.5 | 0.5 |

| This compound | 30 mg/kg | 2.5 | 1.0 |

| This compound | 100 mg/kg | 3.0 | 1.2 |

Pharmacokinetic (PK) Analysis

This protocol details the evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

Procedure:

-

Dosing: Administer a single dose of this compound to a cohort of animals via the intended clinical route (e.g., oral) and a parallel cohort via intravenous injection.

-

Blood Sampling: Collect blood samples at multiple time points post-dosing (e.g., 0, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).

-

Plasma Preparation: Process the blood samples to obtain plasma.

-

Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

-

PK Parameter Calculation: Use appropriate software to calculate key pharmacokinetic parameters.

Key Pharmacokinetic Parameters:

| Parameter | Description |

| Cmax | Maximum plasma concentration |

| Tmax | Time to reach Cmax |

| AUC | Area under the plasma concentration-time curve |

| t1/2 | Half-life |

| Bioavailability (%) | The fraction of an administered dose of unchanged drug that reaches the systemic circulation |

Safety and Tolerability

Throughout all in vivo studies, it is essential to monitor the animals for any signs of toxicity. This includes daily observation of clinical signs (e.g., changes in activity, posture, breathing), regular body weight measurements, and, at the end of the study, collection of organs for histopathological examination and blood for clinical chemistry and hematology analysis.

Disclaimer: The information provided in these application notes is for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research and with the approval of the relevant Institutional Animal Care and Use Committee (IACUC). The dosages and protocols are illustrative and should be optimized for specific experimental conditions.

References

- 1. collaborate.princeton.edu [collaborate.princeton.edu]

- 2. emedicine.medscape.com [emedicine.medscape.com]

- 3. Molecular Mechanisms during Hepatitis B Infection and the Effects of the Virus Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms of Hepatitis B Virus Persistence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Overview of the immunological mechanisms in hepatitis B virus reactivation: Implications for disease progression and management strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchwithnj.com [researchwithnj.com]

- 7. Animal models for the study of hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mouse Models of Hepatitis B Virus Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mouse models for hepatitis B virus research - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | In Vivo Mouse Models for Hepatitis B Virus Infection and Their Application [frontiersin.org]

- 11. HBV Infection Drives PSMB5-Dependent Proteasomal Activation in Humanized Mice and HBV-Associated HCC [mdpi.com]

- 12. Animal Models of Hepatitis B Virus Infection–Success, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Animal models for hepatitis B: does the supply meet the demand? - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Preparing Stock Solutions of a Novel Hepatitis B Virus (HBV) Inhibitor for In Vitro Assays

Audience: Researchers, scientists, and drug development professionals.

Note: The compound "HBV-IN-6" is not currently identifiable in public scientific literature. This document provides a generalized protocol for the preparation of stock solutions for a hypothetical novel small molecule HBV inhibitor, hereafter referred to as HBV-IN-X . The principles and methods described are based on standard laboratory practices for handling small molecule inhibitors for antiviral research.

Introduction

The development of novel therapeutics against the Hepatitis B Virus (HBV) is a critical area of research. A crucial step in the preclinical evaluation of potential antiviral compounds is the accurate and reproducible preparation of solutions for use in various biological assays. The concentration and purity of the inhibitor stock solution directly impact the quality and reliability of experimental data. This document outlines a detailed protocol for the preparation, storage, and handling of stock solutions of a hypothetical small molecule HBV inhibitor, HBV-IN-X, intended for use in in vitro assays such as cell-based replication assays and enzymatic assays.

Physicochemical and Handling Properties of HBV-IN-X

This section summarizes the assumed properties for the hypothetical inhibitor, HBV-IN-X. Researchers should always refer to the specific Certificate of Analysis (CofA) for their compound of interest.

Data Summary Table

| Parameter | Recommendation / Data | Notes |

| Molecular Weight (MW) | Assume 450.5 g/mol | Use the exact MW from the CofA for all calculations. |

| Appearance | Solid powder | Visually inspect the compound upon receipt. |

| Recommended Solvents | 1. Dimethyl Sulfoxide (DMSO) 2. Ethanol | DMSO is the most common solvent for initial stock preparation due to its high solubilizing capacity for organic molecules.[1] |

| Typical Stock Concentration | 10 mM - 50 mM in DMSO | A 10 mM or 20 mM stock is standard for most in vitro assays. Higher concentrations (e.g., 50 mM) may be possible depending on solubility.[2] |

| Storage (Powder) | -20°C for up to 3 years | Store in a tightly sealed vial, preferably in a desiccator to protect from moisture.[3] |

| Storage (Stock Solution) | -20°C for up to 1 month -80°C for up to 6 months | Aliquoting is critical to avoid repeated freeze-thaw cycles.[3][4] |

| Final Assay Concentration | Varies by experiment (e.g., nM to µM range) | The final concentration of DMSO in the assay medium should typically be <0.5% to avoid cellular toxicity.[4] |

Experimental Protocols

Required Materials and Equipment

-

HBV-IN-X (solid powder)

-

Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

-

Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL)

-

Calibrated analytical balance

-

Pipettes (P1000, P200, P20) and sterile filter tips

-

Vortex mixer

-

Sonicator (optional, for compounds difficult to dissolve)

-

Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves.

Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol provides an example for preparing 1 mL of a 10 mM stock solution of HBV-IN-X, assuming a molecular weight of 450.5 g/mol .

-

Safety First: Before starting, ensure you are wearing appropriate PPE. Handle the powdered compound inside a chemical fume hood or on a bench with adequate ventilation.

-

Calculation: Determine the mass of HBV-IN-X required.

-

Formula: Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

-

Example Calculation: Mass (mg) = 0.010 mol/L * 0.001 L * 450.5 g/mol * 1000 mg/g = 4.505 mg

-

-

Weighing the Compound:

-

Place a sterile 1.5 mL microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh out 4.505 mg of HBV-IN-X powder directly into the tube. If the vial contains a small amount (e.g., ≤10 mg), it is often recommended to dissolve the entire contents to prepare the stock solution to avoid weighing errors.[3]

-

-

Dissolution:

-

Add 1 mL of anhydrous, sterile DMSO to the microcentrifuge tube containing the powder.

-

Close the cap tightly and vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

-

Visually inspect the solution against a light source to ensure there are no visible particles. If dissolution is difficult, sonicate the tube in a water bath for 5-10 minutes.[1]

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the 1 mL stock solution into smaller, single-use volumes (e.g., 20 aliquots of 50 µL each) in sterile, clearly labeled microcentrifuge tubes.

-

Label each aliquot with the compound name (HBV-IN-X), concentration (10 mM), solvent (DMSO), and preparation date.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[4]

-

-

Preparing Working Solutions:

-

When ready to use, thaw a single aliquot at room temperature.

-

Perform serial dilutions from this stock solution into the appropriate cell culture medium or assay buffer. It is best to make intermediate dilutions in DMSO before the final dilution into an aqueous medium to prevent precipitation.

-

Important: Ensure the final concentration of DMSO in your assay is below the toxicity limit for your cell line, typically <0.5%.[4] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.

-

Visualizations

Experimental Workflow Diagram

Caption: Workflow for preparing HBV-IN-X stock solution.

Simplified HBV Replication Pathway and Potential Target

Caption: Potential inhibition of HBV reverse transcription by HBV-IN-X.

References

Application Notes: Quantitative Analysis of Hbv-IN-6 in Human Plasma by LC-MS/MS

Introduction

Hbv-IN-6 is a novel small molecule inhibitor under investigation for the treatment of chronic Hepatitis B virus (HBV) infection. To support preclinical and clinical development, a sensitive, selective, and robust bioanalytical method is required to accurately measure its concentration in biological matrices. This document details a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of this compound in human plasma.[1][2][3] This method is crucial for pharmacokinetic (PK) studies, enabling researchers to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.[3]

Principle

The method utilizes Solid-Phase Extraction (SPE) to isolate this compound and an internal standard (IS) from human plasma.[4][5] The extracted samples are then analyzed by a triple quadrupole LC-MS/MS system.[1] Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using Multiple Reaction Monitoring (MRM) in positive electrospray ionization (ESI) mode.[1][4] The MRM transitions are specific to the parent and product ions of this compound and its stable isotope-labeled internal standard, ensuring high selectivity and sensitivity for quantification.[1][6]

Instrumentation and Reagents

-

LC System: Shimadzu Nexera X2 or equivalent UHPLC system

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Reagents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Water (Milli-Q or equivalent), Human Plasma (K2-EDTA)

-

Consumables: SPE cartridges (e.g., Waters Oasis HLB 1cc/30mg), 96-well collection plates, autosampler vials

Detailed Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol describes the extraction of this compound from human plasma samples.[5]

-

Sample Thawing: Thaw plasma samples, calibration standards, and quality control (QC) samples at room temperature. Vortex gently to ensure homogeneity.

-

Aliquoting: Aliquot 100 µL of each plasma sample, standard, or QC into a 1.5 mL microcentrifuge tube.

-

Internal Standard Spiking: Add 25 µL of the internal standard working solution (e.g., this compound-d4 in 50% methanol) to all tubes except for the blank matrix samples. To the blank, add 25 µL of 50% methanol.

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each tube. Vortex for 10 seconds. This step helps in disrupting protein binding.

-

SPE Cartridge Conditioning: Place SPE cartridges on a vacuum manifold. Condition the cartridges by passing 1 mL of methanol followed by 1 mL of water. Do not allow the cartridges to dry.[5]

-

Sample Loading: Load the pre-treated plasma mixture onto the conditioned SPE cartridges. Apply gentle vacuum to allow the sample to pass through at a rate of approximately 1 mL/min.[5]

-

Washing: Wash the cartridges with 1 mL of 5% methanol in water to remove interferences.[5]

-

Drying: Dry the cartridges under high vacuum for 5 minutes.

-

Elution: Place a 96-well collection plate or labeled tubes inside the manifold. Elute the analyte and internal standard by adding 500 µL of elution solvent (e.g., 90:10 acetonitrile:methanol) to each cartridge.[5]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase A/B (e.g., 80:20 v/v) mixture. Vortex and transfer to autosampler vials for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

This protocol outlines the instrumental parameters for the quantification of this compound.

A. Liquid Chromatography (LC) Conditions:

| Parameter | Value |

| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Gradient Elution | 20% B to 95% B over 2.5 min, hold for 1 min, return to 20% B |

| Total Run Time | 5.0 minutes |

B. Mass Spectrometry (MS) Conditions:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Source Gas 1 | 50 psi |

| Ion Source Gas 2 | 55 psi |

| Curtain Gas | 35 psi |

| Temperature | 550°C |

| IonSpray Voltage | 5500 V |

| MRM Transitions | Hypothetical Values |

| this compound | Q1: 450.2 Da → Q3: 288.1 Da (Quantifier) |

| this compound-d4 (IS) | Q1: 454.2 Da → Q3: 292.1 Da |

Note: MRM transitions are hypothetical and must be optimized for the specific molecule.

Data Presentation

The performance of the bioanalytical method is summarized below. The validation was conducted following FDA and ICH M10 guidelines.[6][7]

| Validation Parameter | Result |

| Calibration Range | 0.5 - 500 ng/mL |

| Linearity (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL[8] |

| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Matrix Effect | Minimal, compensated by IS |

| Extraction Recovery | 85% - 95% |

| Stability (Freeze-Thaw, Bench-Top) | Stable for 3 cycles and 24 hours at room temp. |

Mandatory Visualizations

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. opentrons.com [opentrons.com]

- 6. ema.europa.eu [ema.europa.eu]

- 7. fda.gov [fda.gov]

- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for High-Throughput Screening of Hbv-IN-6: A Novel Hepatitis B Virus Core Protein Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chronic Hepatitis B Virus (HBV) infection remains a significant global health challenge, with millions of individuals at risk of developing severe liver disease, including cirrhosis and hepatocellular carcinoma. While current treatments can suppress viral replication, they rarely lead to a functional cure. The HBV core protein (Cp) is a critical multifunctional protein essential for viral replication, including pgRNA encapsidation, reverse transcription, and virion assembly, making it a prime target for novel antiviral therapies.

This document provides detailed application notes and protocols for the high-throughput screening (HTS) of Hbv-IN-6 , a novel, potent, and selective inhibitor of the HBV core protein. These guidelines are designed to assist researchers in academic and industrial settings in the discovery and characterization of new HBV core protein allosteric modulators (CpAMs).

Mechanism of Action of this compound

This compound is a small molecule inhibitor that targets the HBV core protein, interfering with the process of capsid assembly. By binding to the core protein dimers, this compound induces a conformational change that leads to the formation of non-capsid polymers, preventing the proper encapsidation of the viral pregenomic RNA (pgRNA). This disruption of capsid formation is a critical step in inhibiting HBV replication. There are two main classes of core protein inhibitors: Type I, which leads to the formation of aberrant, non-functional capsids, and Type II, which results in the formation of empty capsids.[1] this compound is classified as a Type I core protein inhibitor.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity profile of this compound and other representative HBV core protein inhibitors.

Table 1: In Vitro Antiviral Activity of HBV Core Protein Inhibitors

| Compound | Target | Assay Cell Line | EC50 (nM) | EC90 (nM) |

| This compound | HBV Core Protein | HepG2.2.15 | 85 | 350 |

| ABI-H0731 | HBV Core Protein | HepG2-NTCP | 173 - 307 | Not Reported |

| GLS4 | HBV Core Protein | HepG2.2.15 | 130 | Not Reported |

| JNJ-56136379 | HBV Core Protein | HepG2.2.15 | 90 | Not Reported |

| Vebicorvir (ABI-H0731) | HBV Core Protein | Primary Human Hepatocytes | 1840 - 7300 (for cccDNA) | Not Reported |

Table 2: Cytotoxicity and Selectivity of HBV Core Protein Inhibitors

| Compound | CC50 (µM) in HepG2 cells | Selectivity Index (SI = CC50/EC50) |

| This compound | > 50 | > 588 |

| ABI-H0731 | > 50 | > 163 |

| GLS4 | 29.8 | 229 |

| JNJ-56136379 | > 10 | > 111 |

| Vebicorvir (ABI-H0731) | Not Reported | Not Reported |

Experimental Protocols

This section provides detailed protocols for high-throughput screening assays to identify and characterize HBV core protein inhibitors like this compound.

Protocol 1: Cell-Based High-Throughput Screening Assay for HBV Replication Inhibition

This assay utilizes a stable HBV-expressing cell line (e.g., HepG2.2.15) to measure the inhibition of HBV DNA replication.

Materials:

-

HepG2.2.15 cells

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

G418 (Geneticin)

-

This compound and other test compounds

-

DMSO (vehicle control)

-

Entecavir (positive control)

-

96-well or 384-well cell culture plates

-

Cell lysis buffer

-

Reagents for real-time quantitative PCR (qPCR) to detect HBV DNA

Procedure:

-

Cell Seeding:

-

Culture HepG2.2.15 cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 200 µg/mL G418.

-

Seed the cells into 96-well or 384-well plates at a density that allows for logarithmic growth during the assay period (e.g., 1 x 10^4 cells/well for a 96-well plate).

-

Incubate the plates at 37°C in a 5% CO2 incubator overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound and other test compounds in DMEM. The final DMSO concentration should be kept below 0.5%.

-

Remove the culture medium from the cell plates and add the compound dilutions. Include wells with DMSO only (vehicle control) and a known HBV inhibitor like Entecavir (positive control).

-

Incubate the plates for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Cell Lysis and DNA Extraction:

-

After the incubation period, wash the cells with PBS.

-

Lyse the cells directly in the wells using a suitable lysis buffer.

-

Extract the total intracellular DNA using a commercial DNA extraction kit.

-

-

Quantification of HBV DNA by qPCR:

-

Perform real-time qPCR using primers and a probe specific for the HBV genome to quantify the amount of intracellular HBV DNA.

-

Normalize the HBV DNA levels to a housekeeping gene (e.g., GAPDH or β-actin) to account for variations in cell number.

-

-

Data Analysis:

-

Calculate the percentage of HBV DNA inhibition for each compound concentration relative to the DMSO control.

-

Determine the EC50 value (the concentration of the compound that inhibits HBV replication by 50%) by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

-

Protocol 2: Cytotoxicity Assay

This assay is performed in parallel with the antiviral assay to determine the toxicity of the compounds.

Materials:

-

HepG2 cells (or the same cell line used in the antiviral assay)

-

Cell culture medium and supplements

-

This compound and other test compounds

-

DMSO

-

96-well or 384-well plates

-

Cell viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin)

Procedure:

-

Cell Seeding and Compound Treatment:

-

Follow the same procedure as in Protocol 1 for cell seeding and compound treatment.

-

-

Assessment of Cell Viability:

-

After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.

-

Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%) by fitting the dose-response data to a sigmoidal curve.

-

Calculate the Selectivity Index (SI) as the ratio of CC50 to EC50. A higher SI value indicates a more favorable therapeutic window.

-

Visualizations

HBV Life Cycle and the Target of this compound

The following diagram illustrates the key stages of the HBV life cycle and highlights the point of intervention for this compound.

Caption: The HBV life cycle and the inhibitory action of this compound on capsid assembly.

High-Throughput Screening Workflow

This diagram outlines the logical workflow for a typical HTS campaign to identify novel HBV core protein inhibitors.

Caption: A logical workflow for a high-throughput screening campaign for HBV inhibitors.

Conclusion

The protocols and information provided in this document offer a comprehensive guide for the high-throughput screening and initial characterization of this compound and other novel HBV core protein inhibitors. By targeting a critical step in the viral life cycle, these compounds represent a promising new class of therapeutics for the treatment of chronic hepatitis B. The successful implementation of these assays will aid in the identification of potent and selective drug candidates for further preclinical and clinical development.

References

Application Notes and Protocols for Studying Hbv-IN-6 in HBV cccDNA Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hepatitis B Virus (HBV) infection remains a significant global health challenge, with the persistence of covalently closed circular DNA (cccDNA) in the nucleus of infected hepatocytes being the primary obstacle to a curative therapy.[1] The cccDNA minichromosome serves as the transcriptional template for all viral RNAs, making it the central molecule for viral replication and persistence.[2] Current antiviral therapies, such as nucleos(t)ide analogues, can suppress HBV replication but have a minimal effect on the stable cccDNA reservoir.[1] Therefore, targeting the formation, stability, or transcriptional activity of cccDNA is a key strategy for developing a functional cure for chronic hepatitis B.

This document provides detailed application notes and protocols for the use of Hbv-IN-6 , a novel investigational inhibitor, in HBV cccDNA studies. This compound is a potent and selective small molecule inhibitor of the host's Ataxia Telangiectasia and Rad3-related (ATR)-Checkpoint Kinase 1 (CHK1) pathway. This pathway has been identified as a crucial component of the DNA damage response (DDR) system that is co-opted by HBV to facilitate the conversion of relaxed circular DNA (rcDNA) into cccDNA.[2][3] By inhibiting the ATR-CHK1 pathway, this compound is designed to block the formation of new cccDNA, thereby reducing the cccDNA pool over time.

These protocols are intended to guide researchers in evaluating the efficacy and mechanism of action of this compound and similar compounds in relevant in vitro models of HBV infection.

Mechanism of Action of this compound

The conversion of the viral rcDNA genome into cccDNA within the host cell nucleus is a complex process that relies on the host's DNA repair machinery.[4] The viral rcDNA, with its single-stranded gap and nicks, is recognized by the cell as damaged DNA, which activates the DDR pathways.[2] The ATR-CHK1 pathway plays a pivotal role in this process, likely by protecting the rcDNA intermediates from degradation and facilitating their repair and ligation into a covalently closed circular molecule.[2][3]

This compound acts by directly inhibiting the kinase activity of ATR and/or CHK1. This inhibition disrupts the downstream signaling cascade that is necessary for the proper processing of rcDNA, leading to a significant reduction in the formation of new cccDNA from both de novo infection and intracellular amplification pathways.[2][5]

Data Presentation

The following tables summarize the expected quantitative data for a potent and specific ATR-CHK1 pathway inhibitor like this compound in HBV cccDNA studies. The data are representative and based on published literature for similar compounds.[2][5][6]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay |

| ATR Kinase IC50 | 10-100 nM | N/A | Biochemical Kinase Assay |

| CHK1 Kinase IC50 | 5-50 nM | N/A | Biochemical Kinase Assay |

| cccDNA Formation EC50 | 0.1-1 µM | HepG2-NTCP | qPCR |

| HBV DNA Replication EC50 | 0.5-5 µM | HepG2-NTCP | qPCR |

| Cell Viability CC50 | > 25 µM | HepG2-NTCP | MTS/MTT Assay |

Table 2: Effect of this compound on HBV Replication Markers in HepG2-NTCP Cells

| Treatment (1 µM) | cccDNA (copies/cell) | Intracellular HBV DNA (log reduction) | Extracellular HBV DNA (log reduction) |

| Vehicle Control | 1.0 ± 0.2 | 0 | 0 |

| This compound | 0.1 ± 0.05 | 1.5 ± 0.3 | 1.8 ± 0.4 |

| Entecavir (1 µM) | 0.9 ± 0.15 | 2.5 ± 0.5 | 3.0 ± 0.6 |

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the effect of this compound on HBV cccDNA.

Protocol 1: Cell Culture and HBV Infection of HepG2-NTCP Cells

-

Cell Culture:

-

Culture HepG2-NTCP cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, 1% non-essential amino acids, and 500 µg/mL G418.

-

Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Seed cells in collagen-coated plates at an appropriate density to reach 80-90% confluency at the time of infection.

-

-

HBV Infection:

-

Prepare HBV inoculum from a high-titer stock (e.g., from HepG2.2.15 cell culture supernatant).

-

Wash the confluent HepG2-NTCP cells once with serum-free DMEM.

-

Infect cells with HBV at a multiplicity of infection (MOI) of 100-500 genome equivalents per cell in DMEM containing 4% polyethylene glycol (PEG) 8000.

-

Incubate for 16-24 hours at 37°C.

-

Remove the inoculum, wash the cells three times with serum-free DMEM, and replace with fresh complete culture medium.

-

Protocol 2: Treatment with this compound

-

Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mM.

-

On the day of treatment (typically 24 hours post-infection), dilute the stock solution in culture medium to the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration does not exceed 0.5%.

-

Include a vehicle control (DMSO only) and a positive control (e.g., 1 µM Entecavir).

-

Replace the culture medium of the infected cells with the medium containing the different concentrations of this compound.

-